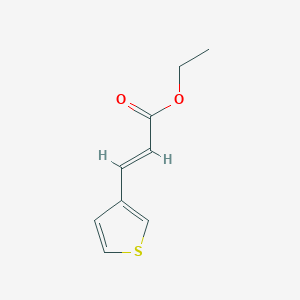

(E)-Ethyl 3-(thiophen-3-yl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKOMXUTXGBJFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286735 | |

| Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123293-66-3 | |

| Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123293-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-(3-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for E Ethyl 3 Thiophen 3 Yl Acrylate

Established Reaction Pathways

Established synthetic routes to (E)-ethyl 3-(thiophen-3-yl)acrylate primarily rely on classical carbon-carbon bond-forming reactions. These methods have been refined over time to improve yields and stereoselectivity.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated compounds. nih.govaston.ac.uk This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. aston.ac.uk In the context of synthesizing this compound, this would involve the reaction of thiophene-3-carbaldehyde with an active methylene compound like ethyl cyanoacetate (B8463686). nih.gov

The reaction proceeds under mild conditions and often demonstrates high (E)-selectivity. nih.gov The choice of catalyst and solvent can be crucial in optimizing the reaction. While traditional methods use organic solvents and bases like piperidine (B6355638) or pyridine, newer approaches have explored the use of ionic liquids as both solvent and promoter, offering a greener alternative. aston.ac.uk

A related synthesis of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate was achieved by reacting thiophene-2-carboxaldehyde with ethyl cyanoacetate in ethanol, using piperidine as a catalyst. nih.gov This highlights a common strategy that can be adapted for the 3-thienyl isomer.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful olefination methods that convert aldehydes and ketones into alkenes. researchgate.netwikipedia.orgumass.edu The Wittig reaction utilizes a phosphorus ylide to react with an aldehyde, in this case, thiophene-3-carbaldehyde. umass.edumnstate.eduudel.edu The nature of the ylide influences the stereoselectivity of the reaction. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene. udel.edu

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion which is more nucleophilic and generally provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters. wikipedia.orgrsc.org The reaction of thiophene-3-carbaldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride or potassium carbonate would be a typical HWE approach to this compound. nih.gov The HWE reaction offers the advantage of easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.org A study on the synthesis of various ethyl cinnamates utilized microwave irradiation to accelerate the HWE reaction, a technique that could potentially be applied here. nih.gov

Table 1: Comparison of Wittig and HWE Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Selectivity | (E) or (Z) depending on ylide stability | Predominantly (E)-selective wikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate ester wikipedia.org |

| Reactivity | Ylide can be less reactive | Carbanion is more nucleophilic wikipedia.org |

Heck and Related Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. libretexts.orgresearchgate.netthieme.de To synthesize this compound via this method, one would typically react 3-halothiophene (e.g., 3-iodothiophene (B1329286) or 3-bromothiophene) with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle of the Heck reaction involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org The stereoselectivity is generally high for the formation of the trans (E) isomer. The choice of ligands, such as phosphines, can influence the efficiency and outcome of the reaction. Intramolecular versions of the Heck reaction have been extensively used in the synthesis of complex heterocyclic systems. chim.it

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis offer advanced routes to this compound.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. For the preparation of α,β-unsaturated esters, organocatalytic versions of the Knoevenagel condensation have been developed. For instance, amino acids like proline and its derivatives can catalyze the condensation of aldehydes with active methylene compounds. nih.gov These reactions are often performed under mild and environmentally benign conditions. A proposed mechanism for an organocatalyzed Knoevenagel-type reaction suggests that the catalyst activates the reactants, facilitating the carbon-carbon bond formation. nih.gov

Transition Metal-Catalyzed Preparations

Beyond the Heck reaction, other transition metal-catalyzed reactions can be employed for the synthesis of this compound. Late transition metals like palladium and nickel are particularly effective for C-C bond formation. mdpi.com For example, palladium catalysts are used in various cross-coupling reactions that could be adapted for this synthesis. mdpi.com

Another relevant area is the transesterification catalyzed by transition metal complexes. While typically used for exchanging the alcohol part of an ester, modifications of this methodology could potentially be explored. For instance, organotin catalysts have been shown to be highly active in the transesterification of methyl acrylate with various alcohols. researchgate.net

Table 2: Summary of Synthetic Methodologies

| Reaction | Key Reactants | Catalyst/Reagent | Key Advantages |

| Knoevenagel Condensation | Thiophene-3-carbaldehyde, Ethyl (cyano)acetate | Weak base (e.g., piperidine) nih.gov | Mild conditions, good (E)-selectivity nih.gov |

| Wittig Reaction | Thiophene-3-carbaldehyde, Phosphorus ylide | Stabilized ylide | Versatile for C=C formation umass.edu |

| Horner-Wadsworth-Emmons | Thiophene-3-carbaldehyde, Triethyl phosphonoacetate | Base (e.g., NaH, K2CO3) nih.gov | High (E)-selectivity, easy byproduct removal wikipedia.orgrsc.org |

| Heck Reaction | 3-Halothiophene, Ethyl acrylate | Palladium catalyst researchgate.net | Direct arylation, high (E)-selectivity libretexts.org |

| Organocatalysis | Thiophene-3-carbaldehyde, Active methylene compound | e.g., Proline nih.gov | Mild, environmentally friendly conditions |

Stereoselective Synthesis Techniques

The spatial arrangement of substituents around the double bond in ethyl 3-(thiophen-3-yl)acrylate gives rise to two geometric isomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer, where the thiophene (B33073) ring and the ester group are on opposite sides of the double bond, is often the desired product due to its thermodynamic stability and specific biological or material properties. google.com Therefore, developing synthetic methods that selectively produce the (E)-isomer is of paramount importance.

Enantioselective and Diastereoselective Methods

While the primary focus in the synthesis of ethyl 3-(thiophen-3-yl)acrylate is often on controlling the (E/Z) isomerism, the introduction of chirality can be a key consideration for certain applications. As of the current literature, specific enantioselective or diastereoselective methods for the direct synthesis of chiral derivatives of this compound are not widely reported. However, general strategies for the asymmetric synthesis of related acrylates could potentially be adapted. For instance, nickel-catalyzed diastereoselective hydroboration of acrylates has been demonstrated as a method to introduce stereocenters. nih.govresearchgate.netnih.govrsc.org Additionally, catalytic enantioselective hetero-dimerization of acrylates with 1,3-dienes and electrochemical nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds represent advanced strategies for creating chiral acrylate derivatives. organic-chemistry.orgacs.orgacs.org The application of such methods to this compound would require further research and development.

Control of (E/Z) Isomerism

The selective synthesis of the (E)-isomer of ethyl 3-(thiophen-3-yl)acrylate is critical. Several modern synthetic reactions are known to provide excellent control over the geometry of the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for the synthesis of (E)-α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. The use of stabilized phosphonate ylides in the HWE reaction generally leads to the predominant formation of the (E)-alkene. wikipedia.org The mechanism allows for the thermodynamically more stable (E)-isomer to be the major product. organic-chemistry.org This high (E)-selectivity is a key advantage over the standard Wittig reaction, which can often produce mixtures of (E) and (Z) isomers. masterorganicchemistry.comlibretexts.orglibretexts.org

A study on the synthesis of related thiophene-based acrylates, specifically Ethyl (E)-3-(thiophen-2-yl)acrylate, demonstrated the effectiveness of the HWE reaction in a deep eutectic solvent (DES), affording the product with high (E/Z) selectivity (94:6). rsc.org This methodology is directly applicable to the synthesis of the 3-thienyl isomer. The reaction proceeds by reacting 3-thiophenecarboxaldehyde (B150965) with triethyl phosphonoacetate in the presence of a base.

| Reactants | Catalyst/Base | Solvent | Isomer Ratio (E:Z) | Reference |

| 3-Thiophenecarboxaldehyde, Triethyl phosphonoacetate | DBU | ChCl/Urea (DES) | High E-selectivity (inferred) | rsc.org |

| Benzaldehyde, Triethyl phosphonoacetate | DBU | ChCl/Urea (DES) | 95:5 | rsc.org |

| 4-Bromobenzaldehyde, Triethyl phosphonoacetate | DBU | ChCl/Urea (DES) | 96:4 | rsc.org |

This table presents data for the Horner-Wadsworth-Emmons reaction of various aldehydes, demonstrating the high (E)-selectivity achievable with this method.

Other olefination reactions like the Heck reaction can also be employed to synthesize (E)-aryl acrylates. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.orgmdpi.com By coupling 3-bromothiophene (B43185) or 3-iodothiophene with ethyl acrylate, one can form the desired product, typically with high (E) selectivity. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to organic synthesis aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, improving atom economy, and utilizing energy-efficient methods.

Solvent-Free and Aqueous Media Methodologies

Traditional organic reactions often rely on volatile and often toxic organic solvents. The development of solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: The Wittig reaction, a classical method for alkene synthesis, has been adapted to solvent-free conditions. For instance, the reaction between a solid phosphorane and a liquid aldehyde can proceed rapidly and with high yield and stereoselectivity without a solvent. acs.org This approach minimizes solvent waste and simplifies product isolation. Another solvent-free method involves conducting the reaction in a melt. acs.org Enzymatic processes have also been developed for the solvent-free synthesis of acrylates, such as the interesterification of ethyl acrylate in a continuous-flow reactor. rsc.org

Aqueous Media Synthesis: Performing organic reactions in water is highly desirable from a green chemistry perspective. One-pot Wittig reactions have been successfully carried out in water and in sodium dodecyl sulfate (B86663) (SDS)-water solutions, leading to good yields of α,β-unsaturated esters. organic-chemistry.org The use of deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, represents another green alternative. As mentioned earlier, the HWE synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate has been effectively performed in a choline (B1196258) chloride/urea DES, demonstrating the feasibility of this green solvent system for the synthesis of the target molecule. rsc.org

| Reaction | Green Approach | Conditions | Reference |

| Wittig Reaction | Solvent-Free | Solid phosphorane and liquid aldehyde | acs.org |

| Wittig Reaction | Aqueous Media | Water or SDS-water solution | organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Deep Eutectic Solvent | Choline Chloride/Urea | rsc.org |

| Enzymatic Interesterification | Solvent-Free | Continuous-flow reactor | rsc.org |

This table summarizes various green chemistry approaches applicable to the synthesis of this compound and related compounds.

Atom Economy and Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste.

The Wittig reaction , while a powerful tool, suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. researchgate.netnih.gov This byproduct has a high molecular weight and is often difficult to separate from the desired product, leading to significant waste.

In contrast, the Horner-Wadsworth-Emmons reaction offers a significant improvement in atom economy. researchgate.netresearchgate.net The phosphorus-containing byproduct is a water-soluble phosphate ester, which can be easily removed by aqueous extraction, simplifying purification and reducing organic waste. wikipedia.org

Other reactions, such as the Knoevenagel condensation of malonate half-esters with aldehydes, offer even better atom economy, producing only water and carbon dioxide as byproducts. nih.gov Boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes also presents a highly atom-economical route to α,β-unsaturated esters, with an alcohol as the only byproduct. nih.gov Assessing the atom economy is a crucial step in designing more sustainable synthetic routes to this compound.

| Reaction | Byproducts | Atom Economy | Reference |

| Wittig Reaction | Triphenylphosphine oxide | Low | researchgate.netnih.gov |

| Horner-Wadsworth-Emmons Reaction | Dialkyl phosphate salt | Moderate to High | wikipedia.orgresearchgate.netresearchgate.net |

| Knoevenagel Condensation | Water, Carbon Dioxide | High | nih.gov |

| Boronic acid-catalyzed condensation | Alcohol | High | nih.gov |

This table compares the atom economy of different synthetic methods for producing α,β-unsaturated esters.

Mechanistic Investigations and Reactivity Studies of E Ethyl 3 Thiophen 3 Yl Acrylate

Reactivity in Conjugated Systems

The conjugated system in (E)-Ethyl 3-(thiophen-3-yl)acrylate, comprising the thiophene (B33073) ring, the double bond, and the carbonyl group, is central to its chemical behavior.

Electronic Properties and π-System Interactions

The electronic properties of this compound are dictated by the delocalization of π-electrons across the entire molecule. The electron-rich thiophene ring acts as an electron-donating group, influencing the electron density of the acrylate (B77674) moiety. This interaction affects the energy of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its reactivity.

Quantum chemical calculations on related polythiophene derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), have provided insights into the electronic structure. researchgate.net These studies indicate that the conformation of the acrylic acid ester side group relative to the thiophene ring plays a crucial role in the extent of π-conjugation. researchgate.net The π–π* transition energy is a key parameter derived from such studies, and it is sensitive to the planarity of the conjugated system. researchgate.net For this compound, the planarity of the molecule allows for effective overlap of p-orbitals, leading to a lower energy LUMO, which is a key factor in its susceptibility to nucleophilic attack.

Role as a Michael Acceptor

The electron-withdrawing nature of the ethyl acrylate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. nih.govresearchgate.net

The general mechanism for the Michael addition to an acrylate involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. researchgate.net

A prominent example of this reactivity is the thiol-Michael addition. usm.edursc.orgnih.gov Thiols are potent nucleophiles that add efficiently to acrylates under mild conditions, often catalyzed by amines or phosphines. rsc.org This reaction is highly valued for its "click" characteristics, being rapid, high-yielding, and tolerant of a wide range of functional groups. usm.edu The reaction is believed to proceed via the formation of a thiolate anion, which then attacks the β-carbon of the acrylate. rsc.org

Table 1: Examples of Nucleophiles in Michael Additions to Acrylates

| Nucleophile Class | Specific Example | Catalyst (if applicable) |

| Thiols | Thiophenol | Amine or Phosphine |

| Amines | Diethylamine | None (can be self-catalyzed) |

| Carbanions | Diethyl malonate | Base (e.g., sodium ethoxide) |

| Cyanide | Sodium cyanide | - |

Cycloaddition Reactions

The double bond in this compound can participate in various cycloaddition reactions, providing access to complex cyclic structures.

Diels-Alder Cycloadditions

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. mdpi.com While thiophene itself is generally a poor diene in thermally induced Diels-Alder reactions due to its aromaticity, it can react under certain conditions, particularly when activated by Lewis acids or with highly reactive dienophiles. mdpi.com Conversely, the acrylate moiety in this compound can act as a dienophile.

The reactivity of acrylates as dienophiles is well-established. researchgate.net For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and alkyl acrylates proceeds readily to form norbornene derivatives. researchgate.net The stereoselectivity of these reactions, favoring the endo product, is a well-studied phenomenon. In the context of this compound, it is expected to react as a dienophile with various dienes. The presence of the thiophene ring may influence the stereoselectivity and regioselectivity of the cycloaddition.

Theoretical studies on the Diels-Alder reaction of acrylates have shown that the reaction can proceed through a concerted, asynchronous transition state. nih.gov The energy barrier of the reaction can be influenced by the substituents on the acrylate.

1,3-Dipolar Cycloaddition Processes

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound, with its electron-deficient double bond, is an effective dipolarophile. frontiersin.org

A variety of 1,3-dipoles can react with acrylates, including:

Nitriles oxides: React to form isoxazolines.

Azomethine ylides: React to form pyrrolidines. nih.gov

Diazo compounds: React to form pyrazolines. frontiersin.org

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted, pericyclic process, proceeding through a six-electron aromatic transition state. slideshare.net The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) theory. The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) determines the orientation of the addition. The electron-withdrawing nature of the ester group in this compound lowers the energy of its LUMO, facilitating reactions with high-energy HOMO dipoles.

Nucleophilic Addition Reactions

Beyond conjugate additions, the carbonyl group of the ester functionality in this compound is also susceptible to nucleophilic attack. This leads to nucleophilic acyl substitution reactions. However, the most significant nucleophilic additions occur at the β-carbon of the conjugated system, as discussed in the context of Michael additions.

The general reactivity of acrylates towards nucleophiles is a cornerstone of organic synthesis. acs.org These reactions allow for the introduction of a wide range of functional groups. The thiophene moiety in this compound can modulate this reactivity through its electronic effects, potentially influencing reaction rates and the stability of intermediates.

Michael Addition with Various Nucleophiles

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. In this reaction, a nucleophile adds to the β-carbon of the acrylate system, which is electrophilic due to the electron-withdrawing effect of the adjacent ester group. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. youtube.com

A variety of nucleophiles can participate in this reaction. Softer nucleophiles generally favor 1,4-addition over direct 1,2-addition to the carbonyl group. youtube.com

Common Nucleophiles for Michael Addition:

| Nucleophile Type | Example | Expected Product Structure |

| Amines | Benzylamine | Ethyl 3-(benzylamino)-3-(thiophen-3-yl)propanoate |

| Thiols | Thiophenol | Ethyl 3-(phenylthio)-3-(thiophen-3-yl)propanoate |

| Stabilized Carbanions | Diethyl malonate anion | Diethyl 2-(1-ethoxy-1-oxo-3-(thiophen-3-yl)propan-2-yl)malonate |

The reaction with amines, known as the aza-Michael addition, is a widely used method for synthesizing β-amino esters. mdpi.comrsc.org Similarly, thio-Michael additions with thiols provide a straightforward route to β-thio esters. Carbon-based nucleophiles, such as enolates derived from malonic esters or β-ketoesters, are also effective for forming new carbon-carbon bonds. researchgate.net The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. researchgate.net

Organometallic Reagent Additions

The reaction of organometallic reagents with this compound can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition. The outcome is highly dependent on the nature of the organometallic reagent.

Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), typically favor 1,2-addition. This leads to the formation of tertiary alcohols after quenching the reaction. youtube.com

In contrast, softer organometallic reagents, particularly organocuprates (Gilman reagents, R₂CuLi), are well-known to favor 1,4-conjugate addition. masterorganicchemistry.comyoutube.com The reaction of a Gilman reagent with this compound would introduce the R group at the β-position, yielding an ethyl 3-substituted-3-(thiophen-3-yl)propanoate after workup. This selectivity makes organocuprates highly valuable for the synthesis of complex molecules where the introduction of a carbon chain at the β-position is desired. masterorganicchemistry.com

Regioselectivity of Organometallic Additions:

| Reagent Type | Predominant Addition Pathway | Product Type |

| Grignard (RMgX) | 1,2-Addition | Tertiary Alcohol |

| Organolithium (RLi) | 1,2-Addition | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Ester |

Electrophilic and Radical Reactions

The thiophene ring in this compound is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. However, the reactivity of the ring is modulated by the presence of the electron-withdrawing acrylate substituent at the 3-position. This group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

The directing effect of the substituent must be considered. In 3-substituted thiophenes with a deactivating group, electrophilic attack is generally directed to the C5 position, as the intermediate carbocation is most effectively stabilized by the sulfur atom's lone pair. Attack at the C2 position is also possible, while substitution at C4 is generally disfavored.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield predominantly the 5-substituted derivative, with the 2-substituted isomer as a potential minor product.

This compound, as a vinyl monomer, can undergo radical polymerization to form poly(ethyl 3-(thiophen-3-yl)acrylate). The process, like all radical polymerizations, proceeds through three main stages: initiation, propagation, and termination. researchgate.net

Initiation: The polymerization is initiated by a radical species, typically generated from the thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the double bond of the monomer, creating a new radical species.

Propagation: The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The thiophene ring can potentially influence the reactivity and stability of the propagating radical.

Termination: The growth of the polymer chain is terminated by the reaction of two propagating radicals, either through combination or disproportionation.

The presence of the thiophene moiety can also open possibilities for more advanced polymerization techniques. For instance, thiophene-containing monomers have been used in atom transfer radical polymerization (ATRP) to create well-defined block copolymers. nih.gov The polymerization of related thioacrylates has also been investigated under single-electron transfer living radical polymerization (SET-LRP) conditions. warwick.ac.uk

Transition Metal-Catalyzed Transformations

While this compound itself can be a substrate in some coupling reactions, these methods are more commonly employed in its synthesis or the synthesis of its derivatives. This typically involves coupling a functionalized thiophene with a suitable three-carbon chain precursor.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For example, this compound could be synthesized by the Suzuki coupling of thiophene-3-boronic acid with ethyl (E)-3-bromoacrylate. Conversely, a halogenated derivative, such as (E)-Ethyl 3-(2-bromothiophen-3-yl)acrylate, could be coupled with various aryl or vinyl boronic acids to introduce further complexity.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes), catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org A bromo-substituted derivative of this compound could react with a terminal alkyne to introduce an alkynyl substituent onto the thiophene ring. researchgate.netyoutube.com

Negishi Coupling: This reaction couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.govnih.govorganic-chemistry.org A synthetic route to the target molecule could involve the Negishi coupling of a 3-thienylzinc halide with an ethyl haloacrylate derivative. This method is known for its high functional group tolerance.

Carbonylations and Hydroformylations

Detailed research findings, including specific catalysts, reaction conditions, and product distributions for the carbonylation and hydroformylation of This compound , are not available in the surveyed literature. Carbonylation reactions, which involve the introduction of a carbonyl group, and hydroformylation reactions, which add a formyl group and a hydrogen atom across the double bond, are important transformations in organic synthesis. However, studies focusing specifically on the application of these reactions to This compound could not be retrieved.

General principles of these reactions are well-established for other substrates. For instance, the hydroformylation of acrylates often utilizes rhodium-based catalysts and can lead to either branched or linear aldehyde products depending on the ligands and reaction conditions. Similarly, palladium-catalyzed carbonylation is a common method for the synthesis of carboxylic acid derivatives from unsaturated compounds.

The electronic and steric properties of the thiophen-3-yl group, as well as the ethyl acrylate moiety, would be expected to influence the regioselectivity and efficiency of such reactions. However, without specific experimental data for This compound , any discussion of potential outcomes remains speculative. Further empirical research would be necessary to elucidate the behavior of this particular compound in carbonylation and hydroformylation reactions and to establish optimal conditions for these transformations.

Due to the absence of specific research data on the carbonylation and hydroformylation of This compound , no data tables can be presented.

Applications of E Ethyl 3 Thiophen 3 Yl Acrylate in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds

The electron-deficient nature of the double bond in (E)-ethyl 3-(thiophen-3-yl)acrylate renders it an exceptional Michael acceptor, which readily reacts with a variety of nucleophiles. This reactivity is fundamental to its use in the assembly of a broad spectrum of heterocyclic scaffolds. The thiophene (B33073) ring not only forms a crucial part of the final product's structure but also modulates the reactivity of the acrylate (B77674) system, facilitating regioselective and stereoselective transformations.

This compound is a pivotal precursor in the creation of a multitude of thiophene-fused heterocyclic systems. These fused structures are of considerable interest owing to their prevalence in numerous biologically active compounds and functional materials. A significant application is in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. google.com Additionally, the Fiesselmann thiophene synthesis has been employed for the effective construction of thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.org This method involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate to produce 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. beilstein-journals.org Saponification and subsequent decarboxylation of these esters yield the corresponding thieno[3,2-b]thiophen-3(2H)-ones. beilstein-journals.org

Table 1: Examples of Thiophene-Fused Systems from this compound Derivatives

| Starting Material/Derivative | Reagent(s) | Fused System | Reference |

| 4-Aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate, KOBu t | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | beilstein-journals.org |

| 5-Aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate, KOBu t | 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | beilstein-journals.org |

| Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | NaOH(aq), then acid | Aryl-thieno[3,2-b]thiophen-3(2H)-one | beilstein-journals.org |

The utility of this compound also includes the assembly of more elaborate polycyclic and spirocyclic structures. Its capacity to engage in cycloaddition reactions is especially important. For instance, it can function as a dienophile in Diels-Alder reactions with different dienes to create six-membered carbocyclic rings that are fused to the thiophene core. researchgate.netthieme-connect.de The stereochemical results of these reactions can frequently be managed by selecting the appropriate catalyst and reaction conditions. thieme-connect.de

Diels-Alder reactions are a cornerstone in the synthesis of cyclic compounds. thieme-connect.denih.gov The reaction between a conjugated diene and a dienophile, such as an acrylate, forms a cyclohexene (B86901) ring. While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity of acrylates in Diels-Alder reactions is well-established. researchgate.netthieme-connect.de For instance, the reaction of methyl acrylate with cyclopentadiene (B3395910) is a classic example demonstrating the endo-selectivity of such cycloadditions. researchgate.net Thieno[c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes to produce benzothiophenes. researchgate.net

Precursor in Natural Product Synthesis and Analogues

This compound and its derivatives serve as important precursors for key intermediates in the synthesis of natural product analogues. The thiophene ring can act as a bioisosteric substitute for other aromatic systems, like a benzene (B151609) ring, found in natural products. This approach is frequently used to alter the pharmacological characteristics of the original compound, including its solubility, metabolic stability, and ability to bind to receptors. For instance, 3-thiopheneacetic acid is a recognized compound used in such synthetic strategies. nih.gov

Role in Multi-Component Reactions (MCRs)

This compound is a valuable substrate in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. rug.nl

A notable MCR is the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The resulting 1,4-dihydropyridines are a significant class of compounds, with some commercialized as calcium channel blockers. wikipedia.orgnih.gov By using an α,β-unsaturated aldehyde or ester derived from thiophene, such as (E)-3-(thiophen-3-yl)acrylaldehyde nih.gov or this compound, this reaction can produce dihydropyridines containing a thiophene substituent. These reactions are often carried out in a one-pot synthesis, and various catalysts can be employed to improve yields and reaction conditions. organic-chemistry.orgbeilstein-journals.org

Table 2: Hantzsch Dihydropyridine Synthesis

| Component 1 | Component 2 | Component 3 | Nitrogen Source | Product Class | Reference |

| Aldehyde | β-ketoester (2 equiv.) | This compound (as Michael acceptor) | Ammonia/Ammonium Acetate | Thiophenyl-substituted 1,4-dihydropyridine | organic-chemistry.orgwikipedia.org |

| Benzaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | N/A | Ammonium acetate | 1,4-Dihydropyridine | beilstein-journals.org |

Development of Functionalized Molecular Architectures

In addition to its application in synthesizing distinct molecules, this compound is utilized in creating functionalized molecular architectures with potential uses in materials science. The molecule's polymerizable double bond and the electron-rich thiophene ring make it an appropriate monomer for synthesizing new polymers. Thiophene-based conjugated polymers are highly valued for their exceptional optical and conductive properties, making them a focus of research for electronic applications for several decades. rsc.org

Polymers with pendant thiophene groups can be produced by polymerizing this compound through free-radical or controlled radical polymerization methods. These polymers may display interesting optical and electronic characteristics, positioning them as viable candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org

Moreover, cyanoacrylate derivatives containing thiophene are noted for their significant absorption properties in the UV-Vis spectrum, which has led to their use as precursors for dye-sensitized photovoltaic materials and sensors. nih.govnih.gov The planarity and structural characteristics of these molecules, which can be studied through crystal structure analysis, are directly linked to their absorption properties. nih.govnih.gov

Polymerization Studies and Polymer Chemistry Involving E Ethyl 3 Thiophen 3 Yl Acrylate

Homopolymerization Pathways

Homopolymers of (E)-Ethyl 3-(thiophen-3-yl)acrylate, referred to as poly(this compound), can be synthesized through several polymerization mechanisms. The choice of pathway dictates the polymer's molecular weight, dispersity, and microstructure, which in turn influence its macroscopic properties.

Radical polymerization is a common and robust method for polymerizing acrylate (B77674) monomers. For this compound, this process would be initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then attack the double bond of the monomer, initiating a chain reaction.

Table 1: Illustrative Parameters for Radical Polymerization of this compound Note: This data is hypothetical and based on typical values for acrylate polymerization for illustrative purposes.

| Parameter | Value | Conditions |

| Monomer | This compound | - |

| Initiator | Azobisisobutyronitrile (AIBN) | 0.1 mol% |

| Solvent | Toluene | 50% v/v |

| Temperature | 70 °C | - |

| Time | 12 h | - |

| Resulting Polymer | Poly(this compound) | - |

| Mn ( g/mol ) | 35,000 | GPC |

| Dispersity (Đ) | 1.8 | GPC |

Anionic and Cationic Polymerization Investigations

Anionic polymerization of acrylates, while possible, is often complicated by side reactions. The electrophilic carbonyl carbon of the ester group can be attacked by the highly nucleophilic propagating carbanion or the initiator. cmu.edu To achieve a controlled "living" anionic polymerization of acrylates, bulky initiators and low temperatures are often required to minimize these side reactions. rsc.org For this compound, initiators like organolithium compounds in the presence of ligands such as lithium chloride could potentially yield well-defined polymers with narrow molecular weight distributions. cmu.edursc.org

Cationic polymerization of acrylates is generally not feasible. The electron-withdrawing nature of the ester group deactivates the vinyl double bond towards electrophilic attack by a carbocation, making initiation and propagation very difficult. Therefore, this pathway is not considered a viable method for polymerizing this compound.

Copolymerization with Diverse Monomers

Copolymerization significantly broadens the application scope of this compound by allowing its properties to be combined with those of other monomers. This can be used to tune mechanical properties, solubility, and electronic characteristics. Acrylates are known to copolymerize with a wide variety of comonomers, including styrenes, methacrylates, and vinyl acetate. basf.com

Block and graft copolymers containing segments of poly(this compound) are of particular interest for creating self-assembling materials and functional composites.

Block Copolymers: These can be synthesized using controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A first block, for instance polystyrene, can be synthesized and then used as a macroinitiator to polymerize this compound in a sequential monomer addition, resulting in a well-defined diblock copolymer. cmu.edu

Graft Copolymers: Grafting can be achieved by polymerizing this compound from a pre-existing polymer backbone that contains initiation sites ("grafting from") or by attaching pre-made chains of poly(this compound) to a backbone ("grafting to"). For example, a polymer like poly(vinyl chloride) could be modified to create radical initiation sites for grafting the thiophene-acrylate monomer. researchgate.netnih.gov

In copolymerization, the reactivity ratios (r₁ and r₂) describe the relative preference of a propagating chain ending in one monomer (M₁) to add another molecule of the same monomer (M₁) versus the comonomer (M₂). These ratios determine the sequence distribution of the monomers along the polymer chain. rsc.org

While specific experimental reactivity ratios for this compound are not widely reported, studies on similar acrylate/methacrylate systems show that the values are heavily influenced by the solvent and temperature. rsc.org For a hypothetical copolymerization with Styrene (M₁), if r₁ > 1 and r₂ < 1, the polymer would have a tendency to form blocks of poly(styrene). If both ratios are less than one, an alternating tendency would be observed.

Table 2: Hypothetical Reactivity Ratios for Copolymerization of M₁ = Styrene and M₂ = this compound Note: This data is purely illustrative to explain the concept.

| Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | r₁ * r₂ | Implied Sequence Distribution |

| 0.8 | 0.4 | 0.32 | Tendency towards alternation |

| 1.2 | 0.6 | 0.72 | More ideal, slightly blocky for M₁ |

| 0.1 | 0.2 | 0.02 | Strong alternating tendency |

Polymer Architecture and Structure-Property Relationships

The architecture of polymers derived from this compound is fundamental to their function. The properties of the final material are a direct consequence of the interplay between the flexible polyacrylate backbone and the electroactive pendant thiophene (B33073) rings.

The polyacrylate backbone imparts properties such as solubility in common organic solvents and a low glass transition temperature (Tg), typically below room temperature, leading to soft and flexible materials. wikipedia.org

The pendant thiophene groups are the primary contributors to the polymer's electronic properties. The regioregularity of the polymer chain (i.e., the arrangement of head-to-tail vs. head-to-head linkages) can influence the effective conjugation length between thiophene units, which in turn affects the polymer's absorption spectrum and conductivity upon doping. researchgate.net Quantum chemical calculations on the closely related poly(3-thiophen-3-yl-acrylic acid methyl ester) suggest that a head-to-tail linkage is energetically favorable and that the conformation of the side groups plays a key role in defining the electronic properties. researchgate.net In block copolymers, the immiscibility between the poly(this compound) block and a non-polar block (like polystyrene) could lead to microphase separation, forming nanoscale domains with distinct properties, which is highly desirable for applications in organic photovoltaics and sensors.

Influence of Thiophene Moiety on Polymer Properties

The thiophene moiety fundamentally dictates the key properties of polymers derived from monomers like this compound. Its presence is directly linked to the polymer's electronic, optical, and thermal characteristics.

Electronic and Optical Properties: The defining feature of a polythiophene backbone is its extended π-conjugation, which allows for charge transport, making the material a semiconductor. researchgate.net The electronic properties, such as the energy of the π–π* electronic transition and the band gap, are strongly influenced by the polymer's structure, including the regioregularity (the arrangement of head-to-tail vs. head-to-head linkages) and the conformation of the side groups. researchgate.net

In a study on the closely related poly(3-thiophen-3-yl-acrylic acid methyl ester), quantum chemical calculations and experimental data showed that a head-to-tail linkage configuration is the most stable. researchgate.net The conformation of the acrylic ester side groups also plays a crucial role. These structural factors determine the effective conjugation length along the polymer chain. For instance, steric hindrance from side chains can cause twisting of the polythiophene backbone, which reduces the conjugation length. acs.org While this can be detrimental for conductivity, it can enhance photoluminescence. Research on graft copolymers with a polythiophene backbone showed that bulky sidearms induced a "solution-like" conformation in the solid state, which disrupted the typical ordered packing of polythiophene chains and led to a significant increase in the photoluminescent yield to as high as 40%. acs.org

Polymers based on 3-substituted thiophenes have been shown to emit light in the orange region of the visible spectrum. researchgate.net The introduction of different spacer units, such as acetylene (B1199291), alongside thiophene in the polymer chain can further tune these properties by altering steric hindrance and promoting more planar backbone structures, which tends to lower the polymer's band gap. whiterose.ac.ukmdpi.com

Thermal Stability and Solubility: The inclusion of the rigid thiophene ring in a polymer backbone generally contributes to good thermal stability. Thermal analysis of various 3-substituted thiophene copolymers has confirmed their stability at elevated temperatures. researchgate.netmdpi.com For example, copolymers based on isoindigo acceptor units and thiophene donors exhibited high thermal stability with decomposition temperatures exceeding 380 °C. mdpi.com

Solubility is a critical factor for solution-based processing of polymers. The acrylate side chain in this compound enhances the solubility of the resulting polythiophene in common organic solvents. researchgate.net This is a significant advantage over unsubstituted polythiophene, which is notoriously insoluble. The ability to modify the ester group provides a handle for fine-tuning solubility in a wide range of solvents, including polar ones. researchgate.netresearchgate.net

Table 1: Influence of Thiophene Moiety on Polymer Characteristics

| Property | Influence of Thiophene Moiety and Side Chains | Research Finding |

|---|---|---|

| Electronic Properties | The conjugated thiophene backbone enables semiconducting behavior. The band gap is sensitive to conjugation length. | A head-to-tail linkage is energetically favorable. The π–π* lowest transition energy is predictable and aligns with experimental UV-visible data. researchgate.net |

| Optical Properties | Enables photoluminescence. Steric effects from side chains can twist the backbone, decreasing conjugation but increasing solid-state photoluminescent yield. | Grafted polythiophene with bulky sidearms achieved a photoluminescent yield of up to 40%. acs.org Copolymers can emit light in the orange region of the visible spectrum. researchgate.net |

| Thermal Stability | The rigid aromatic ring contributes to high thermal stability. | Copolymers showed decomposition temperatures above 380 °C. mdpi.com |

| Solubility | Acrylate side chains enhance solubility in organic solvents compared to unsubstituted polythiophene. | Polythiophene derivatives with carboxylate groups are soluble in polar solvents like aqueous base and acetone (B3395972) solutions. researchgate.netresearchgate.net |

| Structural Properties | Promotes π–π stacking and crystallinity. Side chains can influence the degree of order. | XRD patterns confirm crystallinity and π–π stacking in thiophene-based copolymers. mdpi.com |

Conjugated Polymer Synthesis from Thiophene Acrylates

The synthesis of conjugated polymers from thiophene acrylates focuses on creating a polythiophene main chain, as this structure possesses the desired electronic and optical properties. Several polymerization methods have been successfully employed.

Oxidative Coupling Polymerization: A common and straightforward method for synthesizing polythiophenes is chemical oxidative coupling using reagents like ferric chloride (FeCl₃). This technique was used to prepare poly(3-thiophen-3-yl-acrylic acid methyl ester). researchgate.net The polymerization involves the oxidation of the thiophene monomer to a radical cation, which then couples with other monomers to form the polymer chain. A critical aspect of this method when using monomers with reactive side groups, such as acrylates, is the potential for side reactions. It has been noted that short reaction times are necessary to prevent the acrylic functional group from interfering with the oxidative polymerization of the thiophene rings. researchgate.net

Direct Arylation Polycondensation (DAP): DAP is a more modern and atom-economical method for synthesizing conjugated polymers that avoids the need for organometallic intermediates required in cross-coupling reactions like Suzuki or Stille. mdpi.com This method involves the direct coupling of C-H bonds of one monomer with the C-Halogen bonds of another, catalyzed by a transition metal, typically palladium. mdpi.com This technique has been successfully used to synthesize copolymers of thiophene and isoindigo units, yielding materials with broad absorption spectra and low band gaps (≈1.5 eV). mdpi.com The process is noted for shortening the synthetic route, making it economically more viable for potential industrial applications. mdpi.com

Other Cross-Coupling Reactions: Traditional cross-coupling reactions are also widely used. The McCullough method, a Grignard metathesis polymerization, allows for the synthesis of highly regioregular poly(3-substituted-thiophene)s, which is crucial for optimizing electronic properties. acs.org The Sonogashira coupling reaction has been employed to create alternating copolymers containing thiophene and acetylene units, demonstrating the versatility of these methods in designing complex polymer architectures with tailored properties. mdpi.com

Table 2: Synthesis Methods for Conjugated Polymers from Thiophene Monomers

| Polymerization Method | Description | Catalyst/Reagent | Key Advantages/Considerations |

|---|---|---|---|

| Oxidative Coupling | Polymerization via oxidation of the thiophene ring to form radical cations that couple. | Ferric Chloride (FeCl₃) | Simple and direct method. Requires careful control of reaction time to avoid side reactions with the acrylate group. researchgate.net |

| Direct Arylation Polycondensation (DAP) | Direct coupling of C-H and C-X bonds, avoiding organometallic intermediates. | Palladium Acetate | More atom-economical and uses a shorter synthetic route than traditional cross-coupling. mdpi.com |

| McCullough Method | Grignard Metathesis Polymerization (GRIM). | Nickel-based catalysts | Produces highly regioregular polythiophenes, leading to improved electronic properties. acs.org |

| Sonogashira Coupling | Cross-coupling reaction between a terminal alkyne and an aryl halide. | Palladium-Copper co-catalyst | Effective for creating alternating copolymers with specific linkages, such as ethynylene units. mdpi.com |

Computational and Theoretical Chemistry of E Ethyl 3 Thiophen 3 Yl Acrylate

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For (E)-ethyl 3-(thiophen-3-yl)acrylate, a conjugated system, the arrangement of its electrons dictates its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for predicting the reactivity of molecules. acs.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand how this compound will interact with other chemical species. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com

In this compound, the HOMO is expected to be delocalized across the thiophene (B33073) ring and the acrylate (B77674) double bond, reflecting the electron-rich nature of the π-system. The LUMO, conversely, would also be distributed over this conjugated system, with significant contributions from the electron-withdrawing carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Computational studies on similar thiophene derivatives using Density Functional Theory (DFT) have shown that the HOMO and LUMO energies are significantly influenced by the nature of the substituents on the thiophene ring. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the orbital energies, respectively, thereby tuning the electronic properties of the molecule. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.25 | -1.85 | 4.40 |

| Thiophene | -6.98 | -0.87 | 6.11 |

| Ethyl acrylate | -10.81 | -0.21 | 10.60 |

This table presents representative data calculated using DFT methods, illustrating the electronic properties of this compound in comparison to its constituent fragments.

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a key determinant of its reactivity. The thiophene ring, being an aromatic heterocycle, exhibits a non-uniform charge distribution. The sulfur atom, with its lone pairs of electrons, contributes to the aromatic sextet, influencing the electron density on the carbon atoms of the ring. libretexts.org

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the atomic charges. In this compound, the oxygen atoms of the ester group are expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carbonyl group will, in turn, be electrophilic. The α- and β-carbons of the acrylate moiety will also have distinct charge characteristics due to the conjugation with the carbonyl group.

These charge distributions allow for the prediction of reactive sites. The electron-rich thiophene ring is susceptible to electrophilic attack, with the C2 and C5 positions being generally more reactive than C3 and C4 in many thiophene derivatives. nih.gov The electron-deficient double bond of the acrylate group, particularly the β-carbon, is a likely site for nucleophilic attack, a classic example being the Michael addition reaction.

Conformational Analysis and Molecular Dynamics Simulations

Energy Minima and Rotational Barriers

This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. The most significant rotations are around the C-C single bonds connecting the thiophene ring to the acrylate moiety and the C-O bond of the ethyl ester.

Computational methods can be employed to map this potential energy surface and identify the most stable conformers. The global minimum energy conformation is likely to be one that maximizes π-conjugation, suggesting a preference for a planar arrangement of the thiophene ring and the acrylate group. However, steric hindrance between the hydrogen atoms on the thiophene ring and the acrylate moiety can lead to deviations from planarity. The rotational barriers between different conformers determine the flexibility of the molecule at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Global Minimum | 0.00 | Near-planar s-trans conformation |

| Local Minimum 1 | 1.25 | Near-planar s-cis conformation |

| Rotational Barrier (s-trans to s-cis) | 4.50 | Transition state for rotation around the C-C single bond |

This table provides representative data on the conformational landscape of this compound, highlighting the energetic differences between stable conformers and the barriers to their interconversion.

Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations are a powerful tool to study these effects. In a polar solvent, conformations with a larger dipole moment may be stabilized. For this compound, the presence of polar solvents could favor conformers where the polar carbonyl group is more exposed.

MD simulations can track the time evolution of the molecular conformation, providing insights into the dynamic equilibrium between different conformers and the influence of solvent molecules on this equilibrium. These simulations can also reveal the role of specific interactions, such as hydrogen bonding between the solvent and the ester group.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For example, the mechanism of an electrophilic substitution on the thiophene ring can be modeled. This would involve calculating the energy profile for the attack of an electrophile at different positions on the ring, the formation of the sigma complex (a key intermediate), and the subsequent loss of a proton to restore aromaticity. The calculated activation energies for attack at different positions would provide a theoretical basis for the observed regioselectivity.

Similarly, the mechanism of a nucleophilic addition to the acrylate double bond can be elucidated. The modeling would involve characterizing the transition state for the attack of a nucleophile on the β-carbon and the subsequent steps of the reaction. The calculated energy barriers would provide quantitative information about the reaction rate.

Transition state theory, combined with computational data, allows for the calculation of reaction rate constants, providing a direct link between theoretical models and experimental kinetics.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively documented, analogies can be drawn from theoretical investigations of similar reactions. The formation of related acrylate derivatives often involves condensation or cross-coupling reactions. For instance, the Heck reaction, a common method for C-C bond formation, is a likely pathway for the synthesis of this compound, involving the palladium-catalyzed reaction of a thiophene-3-boronic acid or a related organometallic species with ethyl acrylate.

Computational studies on similar systems, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have been performed using methods like WB97XD/6-311+G(d,p)(PCM) to map out the reaction pathway. mdpi.com These studies reveal the formation of zwitterionic intermediates and help to distinguish between different possible mechanistic routes, such as Diels-Alder cycloadditions versus Michael-type additions. mdpi.com For this compound, a similar computational approach could elucidate the intermediates and transition states involved in its synthesis, providing a detailed understanding of the reaction coordinates.

Furthermore, theoretical studies have explored the self-initiation mechanism in the thermal polymerization of acrylates like ethyl acrylate. researchgate.net Using DFT calculations, it has been shown that the process can proceed through the formation of diradical intermediates. researchgate.net Such computational insights are crucial for understanding and controlling potential polymerization side reactions during the synthesis and handling of this compound.

Activation Energies and Reaction Rates

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational methods can provide reliable estimates of activation energies for various reaction steps. For example, in the context of acrylate reactions, DFT calculations have been employed to determine the activation barriers for different pathways. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (excluding basic identification)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in the detailed analysis of experimental spectra and provide insights into the electronic and vibrational structure of the molecule.

NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants using computational methods has become a standard tool in chemical research. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is particularly effective for this purpose. nih.gov

For thiophene-containing compounds, DFT calculations have been shown to accurately reproduce experimental ¹H and ¹³C NMR spectra. nih.govnih.gov For instance, a computational study on a chalcone (B49325) derivative containing a benzothiophene (B83047) moiety, which is structurally related to this compound, successfully predicted the NMR parameters using the B3LYP/6-311++G(d,p) level of theory. nih.gov Similar accuracy has been achieved for 3-phenylthiophene (B186537) derivatives, where calculated chemical shifts correlated well with experimental data. nih.gov

While a specific data table of predicted NMR shifts for this compound is not available, the methodology is well-established. The following table presents experimental NMR data for the closely related (E)-ethyl 3-(4-methoxyphenyl)acrylate, which can serve as a reference for the types of shifts expected for the acrylate portion of the target molecule. rsc.org

| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| =CH- (vinylic) | 7.64 (d, J=16.2 Hz) | - |

| Ar-H | 7.48 (d, J=8.4 Hz) | - |

| Ar-H | 6.90 (d, J=8.4 Hz) | - |

| =CH- (vinylic) | 6.31 (d, J=16.2 Hz) | - |

| -OCH₂- | 4.25 (q, J=7.2 Hz) | 60.3 |

| -CH₃ (ethyl) | 1.33 (t, J=7.2 Hz) | 14.3 |

| -OCH₃ | 3.84 (s) | 55.3 |

| C=O | - | 167.1 |

| C (aromatic) | - | 114.3, 129.7, 127.3, 161.6 |

| C (vinylic) | - | 115.7, 144.5 |

Table 1: Experimental NMR Data for (E)-ethyl 3-(4-methoxyphenyl)acrylate. rsc.org

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are widely used to compute these vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.netdntb.gov.ua The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

For acrylate-containing molecules, computational studies have successfully assigned the vibrational modes. For example, a detailed vibrational analysis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate was performed using DFT calculations, with the assignments aided by potential energy distribution (PED) analysis. researchgate.net Similarly, the vibrational spectra of thiophene derivatives have been accurately predicted using computational methods. researchgate.net

The expected vibrational frequencies for this compound would include characteristic bands for the C=O stretching of the ester group, C=C stretching of the acrylate and thiophene moieties, and various C-H stretching and bending modes. The table below shows a selection of calculated and experimental vibrational frequencies for the related molecule ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| C-H stretch (aromatic) | 3113 | 3113 | 3108 |

| C-H stretch (aliphatic) | 2984 | 2984 | 2988 |

| C≡N stretch | 2218 | 2218 | 2225 |

| C=O stretch | 1718 | - | 1720 |

| C=C stretch | 1601 | 1601 | 1598 |

| C-O stretch | 1260 | 1260 | 1263 |

Table 2: Selected Vibrational Frequencies for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. researchgate.net

UV-Vis Absorption and Fluorescence Characteristics

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. mdpi.comnih.gov These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For conjugated systems like this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions. The thiophene ring acts as a chromophore, and its conjugation with the acrylate system influences the position of the absorption maximum (λ_max). Computational studies on related thiophene derivatives have shown that TD-DFT can accurately predict their UV-Vis spectra. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate results. mdpi.comqnl.qa

While specific predicted UV-Vis data for this compound is not available, studies on similar azo-acrylate compounds have demonstrated that TD-DFT calculations can effectively model their spectral behavior in different solvents. rroij.com These studies help in understanding the influence of substituents and solvent polarity on the electronic transitions. rroij.com The fluorescence properties can also be investigated computationally by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Interactions with Catalytic Species and Ligand Design

Computational chemistry plays a crucial role in understanding and designing catalytic processes. For a molecule like this compound, this can involve studying its interaction with catalysts used in its synthesis or its potential application as a ligand in catalysis.

Theoretical studies can model the interaction of the acrylate and thiophene moieties with a metal center of a catalyst. For example, in the context of hydroformylation of acrylates, DFT calculations can be used to investigate the binding of the olefin to a rhodium catalyst and the subsequent steps of the catalytic cycle. researchgate.net Such studies provide insights into the chemo- and regioselectivity of the reaction.

Thiophene derivatives are known to act as ligands in coordination chemistry. The sulfur atom in the thiophene ring can coordinate to a metal center. Computational methods can be used to design and evaluate the properties of ligands based on the this compound scaffold. For example, DFT calculations can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bond, and the electronic properties of the complex. This information is valuable for designing new catalysts with improved activity and selectivity. Studies on peptides capped with 3,4-ethylenedioxythiophene (B145204) (EDOT) have utilized computational methods to understand their self-assembly and potential for charge transport, highlighting the tunability of thiophene-based systems for materials applications. acs.org

Derivatization and Structural Modification Strategies for E Ethyl 3 Thiophen 3 Yl Acrylate

Modification of the Thiophene (B33073) Ring

Substituent Effects on Reactivity

The introduction of various substituents onto the thiophene ring can profoundly impact the reactivity of the entire molecule. The nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density distribution within the aromatic ring and, by extension, the reactivity of the acrylate (B77674) portion. For instance, the presence of an electron-donating group, such as a methyl group, on the thiophene ring can enhance the electron density of the ring, potentially influencing the electrophilicity of the acrylate's carbon-carbon double bond and the ester carbonyl group.

Research on related thiophene-based cyanoacrylates has shown that the introduction of a methyl group at the 3'-position of the thiophene ring can influence the crystal packing and intermolecular interactions. iucr.orgresearchgate.net While not directly studying reactivity, these structural changes are indicative of altered electronic properties that would affect chemical reactions.

Halogenation, Nitration, and Sulfonation

Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common strategies for functionalizing thiophene rings. These reactions introduce functional groups that can serve as handles for further synthetic transformations or directly modulate the compound's properties.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring can significantly alter its electronic properties and provide a site for cross-coupling reactions. For example, a bromo-substituted thiophene derivative was utilized in the synthesis of more complex heterocyclic structures. google.com

Nitration: The introduction of a nitro group (-NO2) creates a strongly electron-withdrawing substituent, which can deactivate the ring towards further electrophilic substitution but activate it towards nucleophilic attack.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can increase the water solubility of the compound and also serve as a precursor for other functional groups.

The positions at which these electrophilic substitutions occur on the thiophene ring are directed by the existing acrylate substituent and the inherent reactivity of the thiophene ring itself.

Transformations of the Acrylate Moiety

The acrylate portion of (E)-Ethyl 3-(thiophen-3-yl)acrylate offers a rich landscape for chemical transformations, including modifications of the ester group and the carbon-carbon double bond.

Ester Hydrolysis and Transesterification

The ethyl ester group is amenable to both hydrolysis and transesterification, providing pathways to different acrylic acid and ester derivatives, respectively.

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield (E)-3-(thiophen-3-yl)acrylic acid. sigmaaldrich.com This carboxylic acid derivative can then participate in a variety of subsequent reactions, such as amide bond formation.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of a suitable catalyst. This allows for the synthesis of a library of different esters with varying steric and electronic properties. For example, the synthesis of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate was achieved through the reaction of the corresponding carboxylic acid and alcohol. mdpi.com

Nucleophilic Attack at the Ester Carbonyl

The carbonyl carbon of the ethyl ester is electrophilic and can be attacked by various nucleophiles. This can lead to the formation of amides, hydrazides, or other ester derivatives. For instance, reaction with an amine would result in the corresponding amide derivative, a transformation that has been demonstrated in the synthesis of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e] iucr.orgresearchgate.netoxazepin-1(5H)-yl)ethyl acetate. researchgate.net

The chemical scaffold of this compound serves as a versatile template for structural modifications. The synthesis of analogues with varied substituents on the thiophene ring allows for the fine-tuning of the molecule's physicochemical properties. These modifications are typically achieved by employing substituted thiophene precursors in the synthesis route, which often involves a condensation reaction, such as a Horner-Wadsworth-Emmons or Wittig reaction, with an appropriate phosphonate (B1237965) or ylide, or a Heck coupling reaction.

Common strategies for synthesizing substituted thiophene precursors include:

Fiesselmann Thiophene Synthesis: This method allows for the construction of the thiophene ring itself, enabling the introduction of substituents at various positions. For instance, aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives can be synthesized through the condensation of appropriately substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNA_r): On a pre-formed thiophene ring bearing a suitable leaving group (like a halogen) and activating groups (like a nitro group), various nucleophiles can be introduced. nih.govnih.gov

Metalation and Cross-Coupling Reactions: Deprotonation of a specific position on the thiophene ring with a strong base, followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are powerful methods for introducing a wide array of aryl, alkyl, or other functional groups.

By selecting the appropriate starting materials, a diverse library of this compound analogues can be generated, bearing substituents with a range of electronic and steric properties. For example, the synthesis of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate involves the use of 3-methylthiophene-2-carbaldehyde as a precursor, introducing a methyl group onto the thiophene ring and a cyano group onto the acrylate moiety. researchgate.net

Impact of Substituents on Electronic Properties

The introduction of substituents onto the thiophene ring of this compound profoundly influences its electronic properties. This is primarily due to the ability of substituents to either donate or withdraw electron density from the conjugated π-system, which alters the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-donating groups (EDGs) , such as alkyl (e.g., -CH₃) or alkoxy (-OCH₃) groups, increase the electron density of the thiophene ring. This leads to a destabilization (increase in energy) of the HOMO. The effect on the LUMO is generally less pronounced, resulting in a smaller HOMO-LUMO energy gap.